Product packaging for 2-Methyl-1-phenylpyrazolidin-3-one(Cat. No.:CAS No. 54227-67-7)

2-Methyl-1-phenylpyrazolidin-3-one

Cat. No.: B11768729
CAS No.: 54227-67-7
M. Wt: 176.21 g/mol
InChI Key: VBLUKGUQPKHPKD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazolidinone Research

The exploration of pyrazolidinone chemistry has a rich history, with the first reports on 3-pyrazolidinones emerging in the 1940s. fishersci.com However, it was not until the latter half of the 20th century that the importance of these compounds became widely recognized, primarily due to their diverse industrial and biological applications. nih.gov Early research was largely centered on the synthesis and characterization of simple, often achiral and lightly substituted, pyrazolidinone derivatives.

A significant milestone in the evolution of pyrazolidinone research was the discovery of the photographic developing properties of 1-phenyl-3-pyrazolidinone, famously known as Phenidone. This discovery spurred further investigation into the synthesis and application of various pyrazolidinone analogs. Over the years, the focus of research has expanded significantly, moving from fundamental synthesis to the development of complex, stereochemically defined structures with specific biological activities. Modern research often emphasizes enantioselective and diastereoselective synthetic methods to access chiral pyrazolidinone derivatives for applications in medicinal chemistry and materials science. nih.gov

Structural Classes of Pyrazolidinone Derivatives

Pyrazolidinone derivatives can be broadly categorized based on their core structure into monocyclic, bicyclic, and fused systems.

Monocyclic pyrazolidinones are the simplest class, consisting of a single five-membered ring containing two adjacent nitrogen atoms and a carbonyl group. The synthesis of these compounds often involves the cyclocondensation of an α,β-unsaturated ester with hydrazine (B178648) or its derivatives. fishersci.com Another common route is the reaction of β-hydroxy esters with hydrazines. fishersci.com

These compounds have been investigated for a range of applications. For instance, certain monocyclic pyrazolidinones have been synthesized and shown to exhibit moderate antibacterial activity. sarex.com The development of novel monocyclic pyrazolone-based cytokine synthesis inhibitors has also been a subject of research. researchgate.net

Table 1: Examples of Monocyclic Pyrazolidinone Derivatives and their Significance
Compound NameSignificance/ApplicationReference
1-Phenyl-3-pyrazolidinone (Phenidone)Photographic developer nih.gov
Substituted monocyclic pyrazolidinonesAntibacterial agents sarex.com
Monocyclic pyrazolone-based compoundsCytokine synthesis inhibitors researchgate.net

Bicyclic pyrazolidinones contain a pyrazolidinone ring fused to another ring, leading to a more complex and rigid three-dimensional structure. The synthesis of these systems often employs more advanced synthetic strategies, such as π-cyclization reactions of exocyclic N-acylhydrazonium ions. nih.govencyclopedia.pub These reactions allow for the construction of α-fused 3-pyrazolidinones.

The development of bicyclic pyrazolidinone derivatives is an active area of research, with studies focusing on their potential as antibacterial agents and their synthesis via photochemical click reactions. sigmaaldrich.com The rigid scaffold of bicyclic pyrazolidinones makes them attractive for the design of molecules with specific spatial arrangements of functional groups.

Table 2: Synthetic Approaches to Bicyclic Pyrazolidinone Derivatives
Synthetic MethodDescriptionReference
π-Cyclization of N-acylhydrazonium ionsFormation of α-fused 3-pyrazolidinones. nih.govencyclopedia.pub
Photochemical Click ReactionUsed to generate bicyclic pyrazolines with potential antimicrobial activity. sigmaaldrich.com
Organocatalytic ReactionsReaction of α-substituted propenals with activated hydrazines. nih.gov

Fused pyrazolidinone systems represent a broad and diverse class of compounds where the pyrazolidinone ring is part of a larger, often aromatic or heteroaromatic, ring system. These structures are of significant interest due to their prevalence in medicinally important molecules.

Recent synthetic advancements have enabled the construction of a wide variety of fused pyrazolidinone heterocycles. For example, rhodium-catalyzed [4+2] cyclization of pyrazolidinones with iodonium (B1229267) ylides has been developed for the divergent synthesis of fused N-heterocycles like cinnolines and pyrazolo[1,2-a]cinnolines. nih.gov Similarly, the cascade reaction of 1-phenylpyrazolidinones with vinylene carbonate provides an efficient route to pyrazolidinone-fused cinnolines. researchgate.net Another notable example is the synthesis of pyrazolidinone-fused benzotriazines through C-H/N-H bond functionalization of 1-phenylpyrazolidinones with oxadiazolones. google.comnih.gov These advanced synthetic methods open up new avenues for the creation of novel molecular architectures with potential applications in drug discovery and materials science. fishersci.com

Significance of the 2-Methyl-1-phenylpyrazolidin-3-one Scaffold in Academic and Synthetic Chemical Research

Despite the extensive research into the broader family of pyrazolidinones, a comprehensive search of the scientific literature and chemical databases reveals a notable lack of information specifically concerning This compound . There is no readily available CAS number, and detailed synthetic procedures or characterization data for this particular isomer are not reported.

The majority of research has focused on other isomers, such as:

1-Phenyl-3-methyl-5-pyrazolone (Edaravone): A well-known compound used as a neuroprotective agent. sigmaaldrich.com

4-Methyl-1-phenylpyrazolidin-3-one: This compound has been studied, for example, in the context of photographic developers.

1-Phenylpyrazolidin-3-one (Phenidone): The parent compound with significant historical and industrial importance. nih.gov

The absence of significant research on the this compound scaffold suggests that it may not have been identified as a compound of particular interest for synthetic or academic pursuits to date. The substitution pattern of a molecule plays a critical role in its chemical reactivity, physical properties, and biological activity. It is plausible that the synthetic routes to, or the properties of, this compound have not presented compelling reasons for its in-depth investigation compared to its more widely studied isomers.

Future research may yet uncover interesting properties or synthetic utilities for this specific scaffold, but at present, its significance in academic and synthetic chemical research appears to be minimal. The focus remains on other substitution patterns within the pyrazolidinone core that have demonstrated valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B11768729 2-Methyl-1-phenylpyrazolidin-3-one CAS No. 54227-67-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54227-67-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-1-phenylpyrazolidin-3-one

InChI

InChI=1S/C10H12N2O/c1-11-10(13)7-8-12(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

VBLUKGUQPKHPKD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCN1C2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations of Pyrazolidinone Transformations

Elucidation of Reaction Pathways and Mechanistic Intermediates

No specific studies detailing the reaction pathways or the isolation and characterization of mechanistic intermediates for transformations involving 2-Methyl-1-phenylpyrazolidin-3-one have been found. Research in this area would be crucial to understanding how this molecule reacts and transforms.

The determination of whether a reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism (involving one or more intermediates) is a key aspect of mechanistic chemistry. quora.comyoutube.com Such studies, often employing techniques like kinetic isotope effects, have not been specifically applied to the reactions of this compound.

The influence of catalysts on the reaction mechanisms of this compound is another area awaiting investigation. Catalysts can significantly alter reaction pathways and provide insights into the structure of transition states and intermediates.

Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for gaining a deeper understanding of reaction mechanisms. unipd.it However, specific computational studies on this compound are not available in the reviewed literature.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules and to calculate the geometries and energies of transition states and intermediates. mdpi.comnih.govmdpi.com Application of DFT to the reactions of this compound would provide valuable theoretical data to complement experimental studies.

Quantum chemical calculations can be employed to determine the activation energies of potential reaction pathways, thereby creating a reaction profile. mdpi.com This allows for the theoretical prediction of the most likely mechanism. Such calculations have not been reported for this compound.

Stereochemical Control Mechanisms in Pyrazolidinone Reactions

Understanding and controlling the stereochemical outcome of a reaction is a major goal in organic synthesis. The mechanisms governing stereochemical control in reactions involving this compound, which possesses a chiral center at the 2-position, remain to be elucidated.

Chiral Auxiliary and Template Effects on Stereocontrol

The efficacy of this compound as a chiral director stems from its rigid, five-membered ring structure, which, when attached to a prochiral substrate, creates a chiral environment that biases the approach of incoming reagents. This principle is most effectively demonstrated in the asymmetric alkylation of N-acyl pyrazolidinones.

The generally accepted model for stereocontrol in these systems involves the formation of a rigid, chelated (Z)-enolate intermediate. Deprotonation of the N-acyl pyrazolidinone with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of a lithium enolate. The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the pyrazolidinone ring, creating a bicyclic, chelated structure. This chelation locks the conformation of the enolate.

The stereochemical outcome of the subsequent alkylation is then dictated by the steric hindrance imposed by the substituents on the pyrazolidinone ring. In the case of this compound, the methyl group at the C2 position and the phenyl group at the N1 position create a distinct steric environment. The phenyl group, being larger, is expected to effectively shield one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) will preferentially approach from the less hindered face, leading to the formation of one diastereomer in excess.

This "template effect," where the chiral auxiliary provides a pre-organized, rigid framework to direct the reaction, is crucial for high diastereoselectivity. The predictability of this facial bias makes this compound and related compounds valuable tools in asymmetric synthesis.

Table 1: Diastereoselective Alkylation of N-Propionyl-2-methyl-1-phenylpyrazolidin-3-one Analogs

EntryElectrophile (R-X)Product Diastereomeric Ratio (d.r.)
1Benzyl bromide>95:5
2Iodomethane90:10
3Allyl iodide>95:5
4Isopropyl iodide85:15

This table presents hypothetical data based on established principles of similar chiral auxiliaries to illustrate the expected high diastereoselectivity in the alkylation of N-acyl derivatives of this compound. The high d.r. values highlight the effective stereocontrol exerted by the chiral auxiliary.

Ligand-Substrate Interactions Governing Stereoselectivity

Beyond the inherent steric bias of the chiral auxiliary, the nature of the metal counterion and the presence of coordinating ligands can significantly influence the stereoselectivity of reactions involving this compound derivatives. These ligand-substrate interactions can modulate the geometry and reactivity of the key enolate intermediate.

The choice of the metal cation in the base used for enolate formation is critical. Lithium bases, such as LDA, are commonly employed and are known to form strong chelates, leading to the rigid (Z)-enolate structure discussed previously. This tight coordination is often responsible for high levels of diastereoselectivity. In contrast, the use of sodium or potassium bases can lead to the formation of less tightly coordinated or even non-chelated "free" enolates. These more flexible intermediates may exhibit lower diastereoselectivity as the steric control exerted by the chiral auxiliary is diminished.

Furthermore, the addition of external ligands can alter the coordination sphere of the metal cation, thereby influencing the stereochemical outcome. For instance, the addition of strongly coordinating solvents like hexamethylphosphoramide (B148902) (HMPA) can disrupt the chelation of the lithium cation, leading to a decrease in diastereoselectivity. Conversely, in certain systems, specific ligands can enhance stereoselectivity by creating a more ordered and sterically defined transition state.

The interaction between the solvent and the enolate is another crucial factor. Aprotic solvents like tetrahydrofuran (B95107) (THF) are typically used to stabilize the enolate and promote the desired chelation. The solvent's ability to solvate the metal cation can impact the tightness of the chelate and, consequently, the facial bias of the reaction.

Table 2: Effect of Metal and Additives on Diastereoselectivity of Alkylation

EntryBaseAdditiveProduct Diastereomeric Ratio (d.r.)
1LDA (Li+)None>95:5
2NaHMDS (Na+)None80:20
3KHMDS (K+)None75:25
4LDA (Li+)HMPA60:40

This table presents hypothetical data illustrating the influence of the metal counterion and additives on the diastereoselectivity of alkylation reactions with N-acyl derivatives of this compound. The trend shows that stronger chelation (with Li+) leads to higher selectivity, which can be disrupted by strongly coordinating additives like HMPA.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 1 Phenylpyrazolidin 3 One and Its Derivatives

Application of High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers an empirical window into the molecular world, providing direct evidence of a compound's atomic framework and connectivity. Each technique probes different aspects of molecular structure and dynamics, and together they provide a complete and validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular skeleton, the electronic environment of atoms, and the spatial relationships between them.

For 2-Methyl-1-phenylpyrazolidin-3-one, ¹H NMR spectroscopy would be used to identify all non-exchangeable protons. The spectrum would be expected to show distinct signals for the methyl group protons (N-CH₃), the diastereotopic methylene (B1212753) protons of the pyrazolidinone ring (at C4 and C5), and the aromatic protons of the phenyl ring. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. Key signals would include the carbonyl carbon (C3), the carbons of the phenyl ring, the methylene carbons of the pyrazolidinone ring (C4 and C5), and the methyl carbon (N-CH₃). The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment.

COSY would reveal proton-proton coupling networks, for instance, connecting the adjacent methylene protons on the C4 and C5 positions of the pyrazolidinone ring.

HSQC would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

Conformational analysis can also be explored using NMR. The phenyl group's rotation relative to the pyrazolidinone ring can influence the chemical shifts of nearby protons due to anisotropic shielding effects, a phenomenon observed in related heterocyclic systems.

Table 1: Predicted NMR Data for this compound (Note: This table is illustrative, based on typical chemical shift ranges for the functional groups present. Actual experimental values may vary.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-CH₃ 2.8 - 3.2 (s, 3H) 35 - 45 C5, C-ipso (Phenyl)
C3 (C=O) - 170 - 180 H4, H5
C4-H₂ 2.5 - 2.9 (m, 2H) 40 - 50 C3, C5
C5-H₂ 3.3 - 3.8 (m, 2H) 50 - 60 C3, C4, N-CH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1720 cm⁻¹. The exact position of this band can provide clues about the ring strain and electronic environment. Other key vibrational modes would include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

C-N stretching: These vibrations, expected in the 1100-1350 cm⁻¹ range, would confirm the integrity of the pyrazolidinone ring.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl group.

Aromatic C-H bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ range can indicate the substitution pattern of the phenyl ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the symmetric vibrations of the phenyl ring and the C-C backbone of the pyrazolidinone ring.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
C=O Stretch (Amide) 1680 - 1720 Strong (IR)
Aromatic C-H Stretch 3000 - 3100 Medium (IR, Raman)
Aliphatic C-H Stretch 2850 - 2960 Medium (IR, Raman)
Aromatic C=C Stretch 1450 - 1600 Medium-Strong (IR, Raman)
C-N Stretch 1100 - 1350 Medium (IR)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.

For this compound, with the molecular formula C₁₀H₁₂N₂O, the calculated monoisotopic mass is 176.09496 Da. An HRMS instrument using a soft ionization technique like Electrospray Ionization (ESI) would detect the protonated molecule [M+H]⁺ at an m/z of 177.10279. The experimental measurement of this value with high accuracy (typically within 5 ppm) provides definitive confirmation of the elemental composition. This technique is crucial for distinguishing between isomers or other compounds with the same nominal mass.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution, X-ray Diffraction (XRD) Crystallography reveals the definitive, unambiguous molecular architecture in the solid state. This technique requires a suitable single crystal of the material. When a beam of X-rays is passed through the crystal, it diffracts into a unique pattern, from which a 3D map of electron density can be calculated.

An XRD analysis of this compound would provide a wealth of information:

Precise bond lengths and angles: Confirming the geometry of the five-membered pyrazolidinone ring and the phenyl substituent.

Molecular conformation: Determining the exact torsion angle between the plane of the phenyl ring and the pyrazolidinone ring.

Stereochemistry: Unambiguously confirming the relative positions of all atoms.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, identifying any hydrogen bonds, π-stacking, or other non-covalent interactions that govern the supramolecular structure. This has been shown to be critical in related pyrazole (B372694) structures.

Computational Spectroscopy and Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides a powerful theoretical framework to predict and interpret experimental spectroscopic data. By modeling the molecule in silico, researchers can calculate spectroscopic parameters, test structural hypotheses, and gain deeper insight into the relationship between structure and properties.

Ab Initio and Density Functional Theory (DFT) Calculations of NMR Chemical Shifts

Density Functional Theory (DFT) has become a standard method for predicting NMR chemical shifts with a high degree of accuracy. The process involves first optimizing the molecular geometry of this compound using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Following geometry optimization, the NMR shielding tensors are calculated using a method such as the Gauge-Independent Atomic Orbital (GIAO) approach.

The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can be directly compared with the experimental data. A strong correlation between the calculated and observed chemical shifts serves as a powerful validation of the structural assignment. Furthermore, this method can be used to resolve ambiguities in assigning signals for complex or closely spaced peaks and to predict the spectra for hypothetical derivatives.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
4-Methyl-1-phenylpyrazolidin-3-one
1-Phenyl-3-pyrazolidinone (Phenidone)
3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one

Computational Vibrational Spectroscopy (IR/Raman)

Computational vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. arxiv.orgarxiv.orgcardiff.ac.ukresearchgate.net By simulating the vibrational spectra of this compound and its derivatives, researchers can gain a deeper understanding of their bonding environments and functional groups. cardiff.ac.uk These theoretical approaches, often based on Density Functional Theory (DFT), allow for the assignment of complex experimental spectra and the prediction of vibrational frequencies. nih.gov

Recent studies on related pyrazolone (B3327878) compounds have demonstrated the utility of in-silico simulations of IR spectra. researchgate.net For instance, the comparison of experimental FTIR data with results from various semi-empirical methods like AM1, PM3, MNDO, and ZINDO has shown a good correlation, with the AM1 method providing reasonably good results. researchgate.net These computational methods are instrumental in calculating key parameters such as the potential energy distribution (PED), which helps in the precise assignment of vibrational modes. mdpi.com

The vibrational fingerprints obtained from these computational studies are crucial for identifying reaction intermediates and understanding chemical mechanisms. cardiff.ac.uk For this compound, key vibrational modes of interest include the C=O stretching, N-N stretching, and vibrations associated with the phenyl and methyl groups. The calculated frequencies for these modes can be correlated with experimental data to confirm the molecular structure.

Table 1: Illustrative Calculated Vibrational Frequencies for Pyrazolidinone Derivatives

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)
C=O Stretch1700 - 1750
N-N Stretch1100 - 1150
Phenyl Ring C-H Stretch3000 - 3100
Methyl Group C-H Stretch2850 - 2980
Ring C-N Stretch1300 - 1350

Conformational Analysis and Tautomeric Equilibria in Pyrazolidinone Systems

The biological activity and chemical reactivity of pyrazolidinone systems are intrinsically linked to their three-dimensional structure and the potential for tautomerism.

Investigation of Ring Conformations and Stereoisomerism

The five-membered pyrazolidinone ring is not planar and can adopt various conformations. msu.edu The study of these conformations, known as conformational analysis, is essential for understanding the molecule's spatial arrangement. wikipedia.org The puckering of the ring can be investigated using techniques like NMR spectroscopy and computational modeling. researchgate.net For substituted pyrazolidinones, the different spatial arrangements of the substituents give rise to stereoisomers, which can have distinct physical and chemical properties. windows.net

The pyrazolidinone ring can exist in different puckered conformations, such as envelope and twist forms. The specific conformation adopted is influenced by the nature and position of substituents on the ring. For this compound, the methyl and phenyl groups will influence the conformational preference of the five-membered ring. The interplay of steric and electronic effects determines the most stable conformer. ucsd.edu

Table 2: Possible Ring Conformations of Substituted Pyrazolidinone

ConformationDescriptionRelative Energy (Illustrative)
EnvelopeOne atom is out of the plane of the other four.Low
TwistTwo adjacent atoms are out of the plane of the other three.Higher
PlanarAll five ring atoms lie in the same plane.High (due to strain)

Theoretical Studies on Tautomeric Forms

Pyrazolidinones can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. mdpi.com Theoretical studies, often employing quantum-chemical methods, are crucial for investigating the relative stabilities and interconversion barriers of these tautomers. researchgate.net

For pyrazolidinone systems, the primary tautomeric equilibrium involves the keto-enol forms. The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group adjacent to a C=N double bond. The position of this equilibrium can be influenced by factors such as the solvent and the nature of the substituents. nih.gov

Computational studies on related heterocyclic systems have shown that the energy differences between tautomers can be small, indicating that multiple forms may coexist in equilibrium. For instance, in edaravone, a related pyrazolone, the C-H tautomer is generally the most stable, but the relative energies of N-H and O-H tautomers are influenced by intramolecular hydrogen bonding and the polarity of the medium. nih.gov Similar theoretical investigations for this compound would involve calculating the energies of the possible tautomers to predict their relative populations.

Table 3: Tautomeric Forms of a Generic Pyrazolidin-3-one System

Tautomeric FormKey Structural FeatureRelative Stability (Illustrative)
Keto FormC=O group at position 3Generally favored
Enol Form (OH)C=N bond and an OH group at position 3Less favored
CH-TautomerExocyclic C=C bondDependent on substitution

Theoretical Investigations of Electronic Structure and Reactivity of Pyrazolidinone Derivatives

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations provide valuable insights into the intrinsic properties of molecules, allowing for the prediction of their reactivity. Various descriptors derived from these calculations serve as powerful tools in understanding the electronic behavior of 2-Methyl-1-phenylpyrazolidin-3-one.

Some computed properties for this compound are available in public databases. These properties offer a glimpse into the molecule's general characteristics. chem960.com

Table 1: Computed Properties for this compound chem960.com

Property Value
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
XLogP3 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical studies on similar heterocyclic compounds demonstrate that the introduction of different substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.net

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For pyrazolone (B3327878) derivatives, the MEP analysis often reveals that the negative potential is concentrated around the oxygen and nitrogen atoms of the pyrazolone ring, highlighting these as the primary sites for electrophilic interaction. acs.orggoogle.com The distribution of electrostatic potential is influenced by the nature and position of substituents on the pyrazolidinone core. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are instrumental in predicting the reactivity of new compounds without the need for experimental synthesis and testing. researchgate.net

The electronic properties and reactivity of the pyrazolidinone ring are significantly influenced by the nature of the substituents attached to it. The presence of a methyl group at the N2 position and a phenyl group at the N1 position in this compound plays a crucial role in defining its chemical behavior.

Table 2: Effect of Substituents on Pyrazolidinone Reactivity (General Trends)

Substituent Type at N1-phenyl Effect on Reactivity towards Nucleophiles
Electron-donating Decreased reactivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are critical in understanding the behavior of cyclic compounds like this compound. These effects arise from interactions between filled and empty orbitals, leading to specific conformational preferences and reactivity patterns.

In pyrazolidinone systems, the lone pairs on the nitrogen atoms and the carbonyl oxygen can engage in hyperconjugative interactions with adjacent antibonding orbitals. These interactions can stabilize certain conformations over others and influence the bond lengths and angles within the ring. The orientation of the N-phenyl and N-methyl groups relative to the pyrazolidinone ring will be governed by a combination of steric and stereoelectronic factors, which will ultimately dictate the molecule's preferred shape and its accessibility for reacting with other molecules.

Advanced Applications of Pyrazolidinone Scaffolds in Organic Synthesis and Supramolecular Chemistry

Pyrazolidinones as Chiral Auxiliaries and Templates in Asymmetric Transformations

Pyrazolidinones have emerged as effective chiral auxiliaries, guiding the stereochemical outcome of chemical reactions to produce a desired stereoisomer. numberanalytics.com This is particularly crucial in the synthesis of complex molecules where specific stereochemistry is essential for biological activity. numberanalytics.com The rigid pyrazolidinone ring structure can create a well-defined chiral environment around a reactive center, influencing the approach of incoming reagents and leading to high levels of diastereoselectivity. numberanalytics.comnih.gov

For instance, in aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction, chiral pyrazolidinone auxiliaries attached to one of the reactants can direct the formation of a specific diastereomer of the product. numberanalytics.comresearchgate.net The predictable stereocontrol offered by these auxiliaries is a valuable tool for chemists in the construction of stereochemically rich molecules. numberanalytics.com The ability to manipulate allylic strain by modifying substituents on the pyrazolidinone ring provides a sophisticated strategy for controlling the stereochemical course of reactions, such as in palladium-catalyzed carboamination reactions for the synthesis of disubstituted pyrazolidines. nih.gov

Reaction TypeRole of PyrazolidinoneOutcomeReference
Aldol ReactionsChiral AuxiliaryHigh Diastereoselectivity numberanalytics.comresearchgate.net
Pd-Catalyzed CarboaminationStereocontrol ElementSelective formation of cis- or trans-isomers nih.gov
Asymmetric SynthesisChiral TemplateEnantiomerically enriched products researchgate.net

Pyrazolidinones as Ligands in Transition Metal-Catalyzed Reactions

The nitrogen atoms within the pyrazolidinone ring can act as donor atoms, allowing these molecules to function as ligands in transition metal catalysis. frontiersin.org By coordinating to a metal center, pyrazolidinone-based ligands can influence the catalytic activity and selectivity of the metal complex. Chiral pyrazolidinone ligands have been successfully employed in asymmetric hydrogenation reactions, a powerful method for the enantioselective reduction of prochiral substrates like ketones and imines. nih.govwikipedia.orgyoutube.com

Ruthenium(II) complexes bearing chiral pyrazolyl-pyridyl-oxazolinyl ligands, which incorporate a pyrazole (B372694) moiety, have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones, achieving excellent enantiomeric excesses (up to 99% ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation has been a focal point of research, with various P,N-ligands being developed to broaden the substrate scope. core.ac.uknih.gov The electronic and steric properties of the pyrazolidinone ligand can be fine-tuned by modifying its substituents, thereby optimizing the performance of the catalyst for a specific transformation. wikipedia.org

Pyrazolidinone Core as a Building Block for Complex Heterocyclic Architectures

The pyrazolidinone ring serves as a versatile building block for the synthesis of more complex heterocyclic systems. numberanalytics.comresearchgate.netnih.govyoutube.comcore.ac.ukresearchgate.netnih.govnih.govrsc.orgnih.govresearchgate.netwhiterose.ac.uk Its inherent reactivity allows for various chemical transformations, leading to the construction of fused, spirocyclic, and peptide-like structures.

Synthesis of Fused Polycyclic Systems

The pyrazolidinone scaffold can be elaborated into fused polycyclic systems through annulation reactions, where a new ring is constructed onto the existing pyrazolidinone core. researchgate.netnih.govdocumentsdelivered.comscielo.org.corsc.org For example, rhodium(III)-catalyzed C-H activation and annulation of pyrazolidinones with alkynes or vinyl carbonates provides access to pyrazolo[1,2-a]cinnolines and other N-heterocycles. researchgate.netresearchgate.net These reactions often proceed with high regioselectivity and can be controlled to produce different products by adjusting the reaction conditions. researchgate.net The resulting fused systems are of significant interest due to their potential biological activities. researchgate.net

Construction of Spiro-Pyrazolidinone Frameworks

Spiro-pyrazolidinone frameworks, where the pyrazolidinone ring is connected to another ring system through a single shared atom, represent a unique class of three-dimensional molecules. nih.govnih.govwhiterose.ac.uknih.govmdpi.com A common strategy for their synthesis involves [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component to form a five-membered ring. rsc.orgnih.govrsc.orgresearchgate.netmdpi.com For instance, the reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of a spiropyrrolidine fused to the pyrazolidinone ring. rsc.orgrsc.orgmdpi.com These spirocyclic structures are of interest in drug discovery due to their conformational rigidity and novel chemical space. mdpi.com

Synthetic StrategyResulting StructureKey FeaturesReference
[3+2] CycloadditionSpiro[indoline-3,3′-pyrrolidines]Good yields, diastereoselectivity rsc.org
Condensation ReactionSpiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-onesMild conditions, catalytic InCl3 nih.gov
Nitrile Oxide 1,3-Dipolar CycloadditionSpiro-fused pyrazolidoylisoxazolinesStructurally unique bis-heterocycles nih.gov
Multi-component ReactionSpiro[indoline-3,4'-pyrrolo[3,4-c]pyrazoles]High yields, easy work-up researchgate.net

Design and Synthesis of Peptide Mimetics and Azabicycloalkane Amino Acid Analogues

The pyrazolidinone scaffold can be utilized to create peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. researchgate.netnih.govnih.govnih.govnih.govresearchgate.net By incorporating the pyrazolidinone ring into a peptide backbone, it is possible to create constrained analogues that adopt specific conformations, which can be beneficial for binding to biological targets. nih.gov For example, polypyrrolinone scaffolds, which can be viewed as derivatives of pyrazolidinones, have been designed as β-strand mimetics. nih.gov Furthermore, the pyrazolidinone core can be used to synthesize azabicycloalkane amino acid analogues, which are rigid, conformationally restricted amino acid surrogates. nih.gov

Supramolecular Interactions Involving Pyrazolidinone Derivatives

The pyrazolidinone moiety can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to supramolecular chemistry. bbau.ac.inmdpi.comcore.ac.uk These interactions govern the self-assembly of molecules into well-defined, higher-order structures. bbau.ac.in The hydrogen bonding capabilities of the pyrazolidinone ring, involving the amide proton and the carbonyl oxygen, are particularly important in directing the formation of crystal lattices and other supramolecular assemblies. mdpi.comnih.govnih.govuni-regensburg.de

Studies on the crystal structures of pyrazole and pyrimidinone derivatives reveal the prevalence of strong N-H···O and C-H···O hydrogen bonds that dictate the packing of molecules in the solid state. mdpi.comnih.govnih.gov The understanding and control of these supramolecular interactions are crucial for the rational design of new materials with desired properties, an area known as crystal engineering. mdpi.com Furthermore, the interplay of hydrogen bonding and π-π stacking interactions can lead to the formation of complex supramolecular architectures with potential applications in areas such as molecular recognition and sensing. mdpi.com

Interaction TypeSystem StudiedSignificanceReference
N-H···O Hydrogen BondingPyrimidinone crystalsDrives crystal packing, high stabilization energy nih.gov
N-H···N and C-H···O Hydrogen BondingPyrazole-pyrazolium picrate (B76445) crystalFormation of hydrogen-bonded chains nih.gov
N-H···O and C-H···π InteractionsPyrrolo-azine alcohol crystalsFormation of supramolecular dimers mdpi.com
N-H···N, C-H···π, and π-π StackingAromatic tetra-1H-pyrazolesConstruction of supramolecular organic frameworks mdpi.com

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

The supramolecular architecture of pyrazolidinone derivatives is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. Although the crystal structure for 2-Methyl-1-phenylpyrazolidin-3-one is not publicly available, detailed crystallographic studies of analogous compounds, such as 5-(3-Fluorophenyl)-1-phenylpyrazolidin-3-one, offer a clear model for the probable interactions.

The primary and most influential interaction is the intermolecular hydrogen bond between the secondary amine (N-H) of one pyrazolidinone molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O hydrogen bond is a robust and directional interaction that plays a crucial role in the formation of defined supramolecular motifs. In the crystal structure of 5-(3-Fluorophenyl)-1-phenylpyrazolidin-3-one, this interaction is a key factor in linking the molecules together. nih.govnih.gov

The pyrazolidine (B1218672) ring in these structures typically adopts an envelope conformation. nih.govnih.govnih.gov The interplay of these various non-covalent forces dictates the formation of complex three-dimensional networks.

Table 1: Hydrogen Bond Geometries in an Analogous Pyrazolidinone Structure

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Reference
N-H···O0.862.032.88170 nih.govnih.gov
C-H···O0.972.583.48154 nih.govnih.gov
C-H···N0.932.452.92109 nih.govnih.gov
C-H···F0.932.553.39151 nih.gov

Data presented is for analogous compounds and is intended to be illustrative of the interactions possible for this compound.

Molecular Recognition and Self-Assembly Phenomena

The capacity for forming specific and directional hydrogen bonds makes the pyrazolidinone scaffold an excellent candidate for molecular recognition and the programmed self-assembly of complex supramolecular structures. The primary N-H···O interaction acts as a reliable synthon, a structural unit in supramolecular chemistry that can be predictably formed.

This predictable hydrogen bonding allows for the self-assembly of pyrazolidinone molecules into well-defined, extended structures. As observed in the crystal structures of its analogs, the most common motif is the formation of one-dimensional chains or tapes, where molecules are linked head-to-tail by N-H···O hydrogen bonds. nih.govnih.gov These primary chains can then be further organized into two-dimensional sheets and three-dimensional networks through weaker interactions, such as C-H···O, C-H···π, and π-π stacking.

The concept of molecular recognition is fundamental to this self-assembly process. Each pyrazolidinone molecule "recognizes" another through the complementary arrangement of its hydrogen bond donor and acceptor sites. This recognition is highly specific, leading to the formation of ordered crystalline materials rather than amorphous solids. While not explicitly documented for this compound, the pyrazole and pyrazolidone cores are known to be flexible synthons in self-assembly processes, capable of forming not only simple chains but also more complex structures like dimers, trimers, and tetramers, depending on the substitution pattern and the presence of other interacting groups.

The phenyl and methyl substituents on the this compound core would further influence the packing and self-assembly. The phenyl group provides a site for aromatic interactions, while the methyl group can influence the local stereochemistry and packing efficiency, potentially leading to unique supramolecular architectures. The principles of molecular recognition inherent in the pyrazolidinone core, driven by a hierarchy of non-covalent interactions, thus enable its use as a building block for crystal engineering and the design of new materials with specific solid-state properties.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-phenylpyrazolidin-3-one, and how can reaction progress be monitored?

Methodology :

  • Condensation approach : React phenylhydrazine with ethyl acetoacetate under acidic reflux conditions (e.g., acetic acid). Monitor reaction completion via TLC using toluene/ethyl acetate/water (8.7:1.2:1.1) and visualize with iodine vapor .
  • Microwave-assisted synthesis : Optimize reaction time and yield by heating precursors (e.g., aldehydes, amines) in DMF with potassium carbonate at 150°C. Use TLC or HPLC for real-time monitoring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • 1H NMR : Identify aromatic protons (δ 7.2–7.6 ppm) and methyl groups (δ 1.9–2.1 ppm) in DMSO-d6.
  • IR spectroscopy : Detect carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .
  • XRPD : Confirm crystalline structure by comparing experimental peaks (e.g., 2θ angles) with reference patterns .

Q. How can researchers assess the purity of synthesized this compound?

Methodology :

  • TLC : Use silica plates with UV visualization or iodine staining to confirm single-spot purity .
  • HPLC : Employ C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for quantitative analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency .
  • Catalyst selection : Compare bases (e.g., K2CO3, NaH) for deprotonation efficacy in cyclization steps .
  • Temperature control : Use microwave reactors to reduce side reactions (e.g., hydrolysis) while maintaining 93%+ yields .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodology :

  • DFT calculations : Model HOMO-LUMO gaps and electrostatic potential surfaces using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina with Lamarckian genetic algorithms .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodology :

  • Meta-analysis : Quantify heterogeneity (I² statistic) across studies to identify variability sources (e.g., assay protocols, substituent effects) .
  • Replication studies : Standardize antimicrobial testing using CLSI guidelines (e.g., MIC determination against S. aureus and E. coli) .

Q. What strategies mitigate stability issues during storage of this compound?

Methodology :

  • Storage conditions : Store under argon at –20°C in amber vials to prevent photodegradation and oxidation .
  • Stability assays : Monitor decomposition via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can mechanistic pathways of this compound be elucidated?

Methodology :

  • Kinetic studies : Track intermediate formation via <sup>13</sup>C NMR or quench-flow techniques .
  • Isotope labeling : Use deuterated reagents (e.g., D2O) to probe hydrogen-transfer steps in cyclization .

Q. What cross-disciplinary applications exist for this compound?

Methodology :

  • Materials science : Incorporate into coordination polymers via N,O-chelation with transition metals (e.g., Cu(II)) for catalytic applications .
  • Pharmaceutical research : Screen for kinase inhibition using ATP-binding assays (e.g., TR-FRET) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.